molecular formula C21H20N2O5 B2753869 Ethyl 2-[2-(2-anilino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate CAS No. 868223-81-8

Ethyl 2-[2-(2-anilino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate

Cat. No. B2753869
CAS RN: 868223-81-8
M. Wt: 380.4
InChI Key: JTWCRVIMDCJGFX-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(2-anilino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate, also known as EAO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and biochemistry. EAO is a member of the isoquinoline family and has a complex structure that makes it a useful tool for studying various biological processes.

Scientific Research Applications

Crystal Structure and Molecular Analysis

The study of ethyl 2-[2-(2-anilino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate and related compounds has yielded insights into their crystal structures and molecular interactions. For example, the crystal structure of a similar compound showed a three-dimensional network structure formed through weak hydrogen bonds and π–π interactions, which may influence its physical and chemical properties (Baba et al., 2019).

Spectroscopic Analysis and Molecular Docking

Spectroscopic analysis, including FT-IR, FT-Raman, and NMR, alongside molecular docking studies, has been conducted to understand the molecular structure and potential biological interactions of these compounds. These studies provide a basis for exploring their biological activities and interactions with biological targets (El-Azab et al., 2016).

Corrosion Inhibition

Quinoxalines derivatives, closely related to the chemical structure , have been investigated for their potential as corrosion inhibitors. Their molecular structures and quantum chemical parameters have been calculated to understand their efficiency in corrosion inhibition, demonstrating a promising application in protecting metals against corrosion (Zarrouk et al., 2014).

Synthesis and Antimicrobial Activity

Research into the synthesis of compounds with similar structural features has led to the discovery of their potential antimicrobial activities. For instance, the synthesis and characterization of new derivatives have revealed significant inhibition against various bacterial and fungal strains, highlighting the potential for developing new antimicrobial agents (Ahmed et al., 2006).

Anticancer Potential

The synthesis of new quinazolinone-based derivatives has shown potent cytotoxic activity against various human cancer cell lines. These compounds exhibit inhibitory activity towards key enzymes involved in cancer progression, suggesting their use as potential anticancer agents (Riadi et al., 2021).

properties

IUPAC Name

ethyl 2-[2-(2-anilino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-2-27-20(25)14-28-18-10-6-9-17-16(18)11-12-23(21(17)26)13-19(24)22-15-7-4-3-5-8-15/h3-12H,2,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWCRVIMDCJGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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